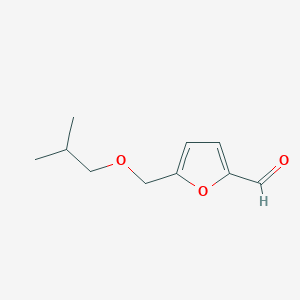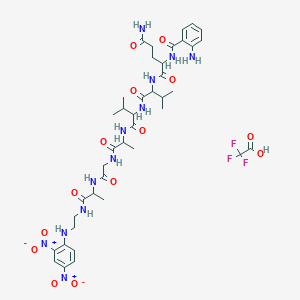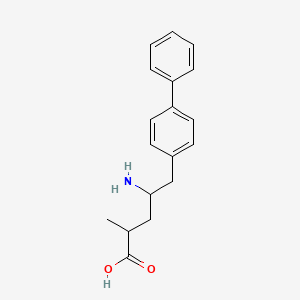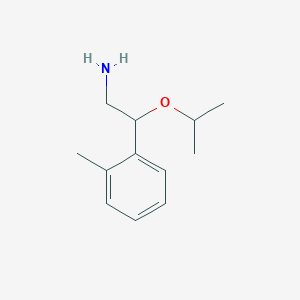
5-(2-Methylpropoxymethyl)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methylpropoxymethyl)furan-2-carbaldehyde is an organic compound with the molecular formula C10H14O3. It belongs to the class of furan derivatives, which are known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methylpropoxymethyl)furan-2-carbaldehyde typically involves the reaction of furan derivatives with appropriate alkylating agents. One common method is the Vilsmeier-Haack reaction, which uses DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to form the aldehyde group . Another method involves the use of furan and alkyl halides under basic conditions to introduce the 2-methylpropoxymethyl group .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity. For example, palladium-catalyzed reactions have been employed to achieve high selectivity and efficiency in the synthesis of furan derivatives .
Chemical Reactions Analysis
Types of Reactions: 5-(2-Methylpropoxymethyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
5-(2-Methylpropoxymethyl)furan-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2-Methylpropoxymethyl)furan-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes . This can result in changes in the activity of these molecules, affecting various biochemical pathways.
Comparison with Similar Compounds
5-(Ethoxymethyl)furan-2-carbaldehyde: Similar structure but with an ethoxymethyl group instead of a methylpropoxymethyl group.
5-(Methoxymethyl)furan-2-carbaldehyde: Contains a methoxymethyl group instead of a methylpropoxymethyl group.
5-Methylfuran-2-carbaldehyde: Lacks the alkoxymethyl group, having only a methyl group attached to the furan ring.
Uniqueness: 5-(2-Methylpropoxymethyl)furan-2-carbaldehyde is unique due to the presence of the 2-methylpropoxymethyl group, which imparts distinct chemical properties and reactivity compared to other furan derivatives. This makes it valuable in specific synthetic applications and research studies .
Properties
Molecular Formula |
C10H14O3 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
5-(2-methylpropoxymethyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C10H14O3/c1-8(2)6-12-7-10-4-3-9(5-11)13-10/h3-5,8H,6-7H2,1-2H3 |
InChI Key |
NGGWNVYVPDCPQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COCC1=CC=C(O1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[[(tetrahydro-1,1-dioxido-3-thienyl)amino]carbonyl]-(9CI)](/img/structure/B12111089.png)
![2-{[(2,6-Dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12111091.png)

![2(1H)-Quinolinone, 1-methyl-3-[[(2-phenylethyl)amino]methyl]-](/img/structure/B12111102.png)
![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 3,7-dimethyl-](/img/structure/B12111108.png)



![1-[3-(Difluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B12111135.png)

![(2-[(4-Phenylpiperazin-1-YL)sulfonyl]ethyl)amine](/img/structure/B12111150.png)
![2-(4-Methoxy-benzyl)-8-oxa-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B12111156.png)
![Ethyl 3-benzoyl-3-azaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dithiolane]-7-carboxylate](/img/structure/B12111173.png)

